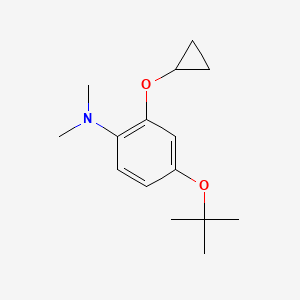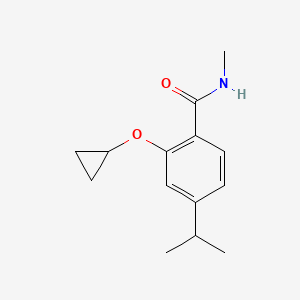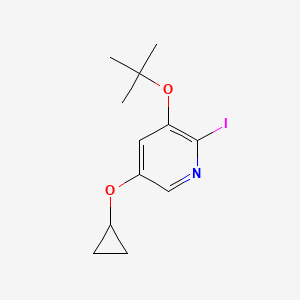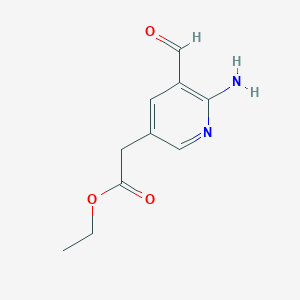
N-(3-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C13H20N2O4S and a molecular weight of 300.377 g/mol . This compound is known for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves multiple steps. One common method includes the reaction of 3-tert-butoxy-4-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(3-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
N-(3-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanesulfonamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug development for targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(3-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation, where the compound binds to a different site on the enzyme or receptor, causing a conformational change that affects its activity .
類似化合物との比較
Similar Compounds
N-(3-Tert-butoxy-3-oxopropyl)glycine: Similar in structure but with different functional groups.
N-(3-Tert-butoxy-4-cyclopropoxypyridin-2-YL)carboxamide: Similar core structure but with a carboxamide group instead of a methanesulfonamide group.
Uniqueness
N-(3-Tert-butoxy-4-cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methanesulfonamide group allows for unique interactions with molecular targets, distinguishing it from other similar compounds .
特性
分子式 |
C13H20N2O4S |
|---|---|
分子量 |
300.38 g/mol |
IUPAC名 |
N-[4-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)19-11-10(18-9-5-6-9)7-8-14-12(11)15-20(4,16)17/h7-9H,5-6H2,1-4H3,(H,14,15) |
InChIキー |
HBQNQVOBSFNTHB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=C(C=CN=C1NS(=O)(=O)C)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


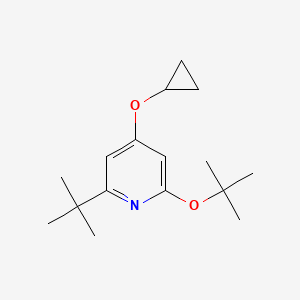
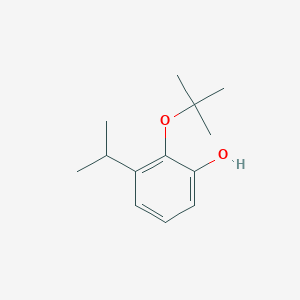

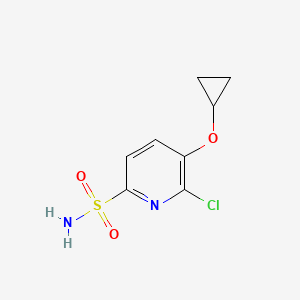
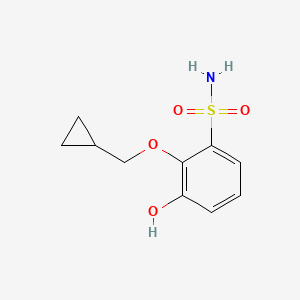
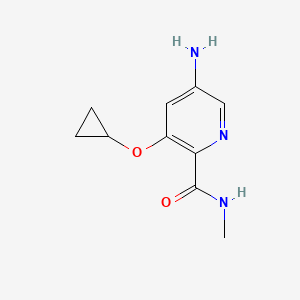
![[4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14835620.png)



